molecular formula C18H22N4O2S2 B2815624 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide CAS No. 664969-49-7

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Cat. No.: B2815624
CAS No.: 664969-49-7
M. Wt: 390.52
InChI Key: OKFJOGBEXBLEHU-UHFFFAOYSA-N
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Description

4-Benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C18H22N4O2S2 and a molecular weight of 390.52 . It is available for bulk custom synthesis and manufacturing .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The monoisotopic mass is 390.118408 Da .

Scientific Research Applications

Applications in Antimicrobial and Antiviral Activities

  • A study reported the synthesis of urea and thiourea derivatives of piperazine with evaluation of their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Notably, certain derivatives exhibited promising antiviral and potent antimicrobial activity (Reddy et al., 2013).
  • Another research focused on N-(1-adamantyl)carbothioamide derivatives, highlighting their antimicrobial and hypoglycemic activities. Some compounds showed significant antibacterial activity against various microorganisms and a notable reduction in serum glucose levels in diabetic rats (Al-Abdullah et al., 2015).

Anticancer and Antioxidant Effects

  • A study on benzene sulfonamide drugs explored their potential as anticancer agents. Molecular docking studies were used to analyze the binding energy for nonbonding interactions between the studied compounds and receptors against human breast cancer (MCF-7) cells. Two derivatives showed potent anticancer effects and low antioxidant activities (Mohamed et al., 2022).

Other Biological Activities

  • Novel benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase, showing potent inhibitory action. Some derivatives displayed effective seizure protection in animal models, indicating potential anticonvulsant activity (Mishra et al., 2017).
  • Research on sulfonamide incorporating piperazine, aminoalcohol, and 1,3,5-triazine structural motifs highlighted their inhibitory action against carbonic anhydrase I, II, and IX. These compounds showed appreciable inhibition, suggesting potential therapeutic interest, especially in anticancer drug development (Havránková et al., 2018).

Properties

IUPAC Name

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c19-26(23,24)17-8-6-16(7-9-17)20-18(25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,25)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFJOGBEXBLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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